10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
Overview
Description
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound known for its robust photocatalytic properties. It is an acridinium-based photocatalyst, which means it can facilitate chemical reactions upon exposure to light. This compound is particularly noted for its high chemical stability and attenuated redox potential, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multiple steps, starting with the preparation of the acridinium core. The process includes:
Formation of the Acridinium Core: This involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a strong acid catalyst.
Attachment of the Mesityl Group: The mesityl group is introduced via Friedel-Crafts alkylation.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the acridinium compound with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Processing: Large reactors are used to carry out the condensation, methoxylation, and alkylation reactions.
Purification: The product is purified using crystallization and recrystallization techniques to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a photocatalyst in organic synthesis to facilitate various chemical reactions.
Biology: Employed in photodynamic therapy for its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in cancer treatment due to its photodynamic properties.
Industry: Utilized in the development of light-sensitive materials and coatings.
Mechanism of Action
The mechanism of action of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate involves the absorption of light, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating chemical reactions. The molecular targets and pathways involved include:
Generation of Reactive Oxygen Species: The excited state of the compound can transfer energy to oxygen molecules, generating reactive oxygen species that can induce oxidative stress in biological systems.
Photocatalytic Reactions: The compound can facilitate various photocatalytic reactions, including oxidation and reduction, by transferring electrons to or from other molecules.
Comparison with Similar Compounds
Similar Compounds
- **9-Mesityl-
Properties
IUPAC Name |
10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLLZEBRIYLUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BF4NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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